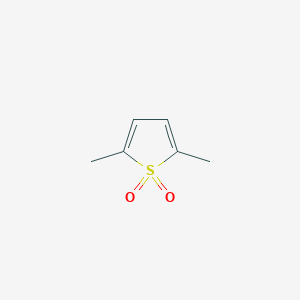
5-Phenylpentyl 2-methylprop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Phenylpentyl 2-methylprop-2-enoate is a chemical compound known for its unique structure and properties It is an ester formed from the reaction of 5-phenylpentanol and 2-methylprop-2-enoic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenylpentyl 2-methylprop-2-enoate typically involves the esterification reaction between 5-phenylpentanol and 2-methylprop-2-enoic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled is also common to make the process more sustainable and cost-effective.
Análisis De Reacciones Químicas
Types of Reactions
5-Phenylpentyl 2-methylprop-2-enoate can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and ketones.
Reduction: Reduction reactions can convert the ester into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Phenylpentyl 2-methylprop-2-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of esterases and other enzymes that catalyze ester hydrolysis.
Industry: Used in the production of polymers and resins, as well as in the formulation of fragrances and flavors.
Mecanismo De Acción
The mechanism by which 5-Phenylpentyl 2-methylprop-2-enoate exerts its effects largely depends on the type of reaction it undergoes. In ester hydrolysis, for example, the compound is cleaved by esterases to form 5-phenylpentanol and 2-methylprop-2-enoic acid. The molecular targets and pathways involved include the active sites of enzymes that interact with the ester bond.
Comparación Con Compuestos Similares
Similar Compounds
5-Phenylpentyl acetate: Another ester with a similar structure but different reactivity and applications.
2-Methylprop-2-enoic acid esters: A class of compounds with varying alkyl groups attached to the ester moiety.
Uniqueness
5-Phenylpentyl 2-methylprop-2-enoate is unique due to its specific combination of a phenyl group and a 2-methylprop-2-enoate ester. This combination imparts distinct chemical properties and reactivity, making it valuable in specialized applications.
Propiedades
Número CAS |
42861-07-4 |
|---|---|
Fórmula molecular |
C15H20O2 |
Peso molecular |
232.32 g/mol |
Nombre IUPAC |
5-phenylpentyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C15H20O2/c1-13(2)15(16)17-12-8-4-7-11-14-9-5-3-6-10-14/h3,5-6,9-10H,1,4,7-8,11-12H2,2H3 |
Clave InChI |
RXPPWNDYCIQFQB-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C(=O)OCCCCCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


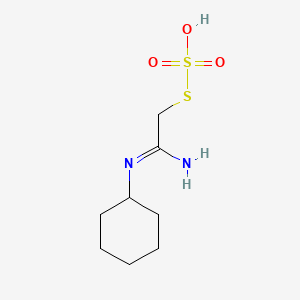
![2-[([1,1'-Biphenyl]-4-yl)methylidene]-N-phenylhydrazine-1-carboximidic acid](/img/structure/B14653185.png)
![4-[(E)-(5-Bromopyridin-2-yl)diazenyl]-6-methylbenzene-1,3-diamine](/img/structure/B14653205.png)

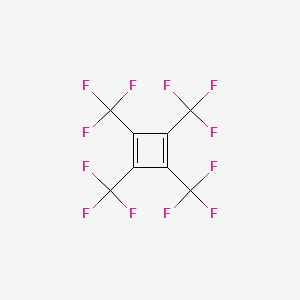
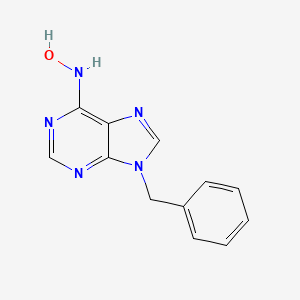


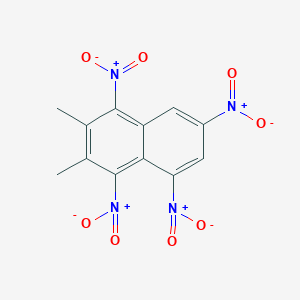
![2-Methyl-1-nitro-4-[(2-nitrophenyl)sulfanyl]benzene](/img/structure/B14653228.png)
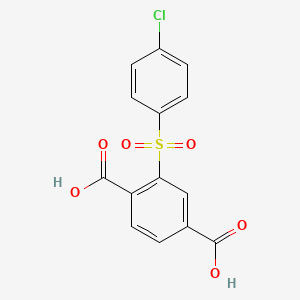
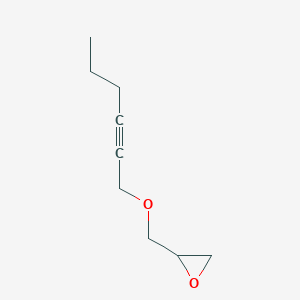
![[1-(Chloromethyl)cyclopropyl]benzene](/img/structure/B14653253.png)
